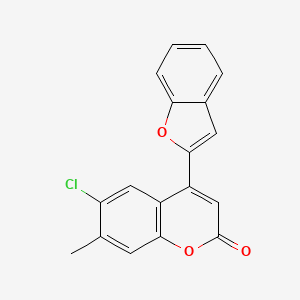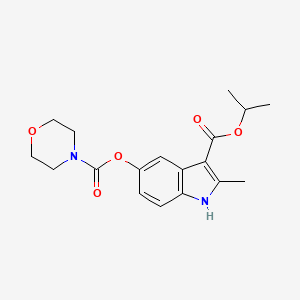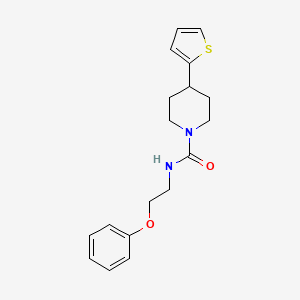![molecular formula C19H25N3OS B6503302 1-benzyl-3-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}urea CAS No. 1428366-39-5](/img/structure/B6503302.png)
1-benzyl-3-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-benzyl-3-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}urea” is a complex organic molecule. It contains a benzyl group, a thiophene ring, a piperidine ring, and a urea group. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For instance, the benzyl group might undergo oxidation, and the piperidine ring might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a polar urea group could increase its solubility in water .科学的研究の応用
1-benzyl-3-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}urea has been studied extensively in the fields of medicine and biotechnology. It has been found to have a number of potential applications, including anti-inflammatory, anti-bacterial, and anti-fungal properties, as well as being a potential inhibitor of tumor growth. In addition, this compound has been studied as an inhibitor of HIV-1 reverse transcriptase and as an inhibitor of the release of pro-inflammatory cytokines.
作用機序
Target of Action
Similar compounds have been reported to interact with various biological targets . For instance, imidazole derivatives, which share a similar heterocyclic structure, have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and antiviral effects .
Mode of Action
It’s worth noting that similar compounds have been found to interact with their targets in various ways . For example, some imidazole derivatives have been found to inhibit tubulin polymerization .
Biochemical Pathways
Similar compounds have been reported to influence various biochemical pathways .
Result of Action
Similar compounds have been reported to induce apoptosis via cell cycle arrest .
実験室実験の利点と制限
The main advantage of using 1-benzyl-3-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}urea in laboratory experiments is its low cost and ease of synthesis. In addition, this compound has been found to have a number of potential applications in the fields of medicine and biotechnology, making it an attractive option for researchers. However, the mechanism of action of this compound is not yet fully understood, which may limit its use in certain experiments.
将来の方向性
Future research on 1-benzyl-3-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}urea should focus on further elucidating its mechanism of action and exploring potential therapeutic applications. In particular, further studies should be conducted to investigate the effects of this compound on inflammation, tumor growth, and HIV-1 reverse transcriptase inhibition. In addition, further research should be conducted to explore the potential of this compound as an inhibitor of other proteins involved in the regulation of inflammation. Finally, further research should be conducted to explore the potential of this compound as a therapeutic agent for the treatment of cancer and other diseases.
合成法
1-benzyl-3-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}urea is synthesized through a multi-step process which involves the reaction of 3-amino-4-hydroxybenzene-1-sulfonamide with 4-(thiophen-2-yl)piperidine-1-carbaldehyde in the presence of potassium carbonate. The reaction is performed in an aqueous solution of acetonitrile and the product is isolated via recrystallization.
Safety and Hazards
特性
IUPAC Name |
1-benzyl-3-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3OS/c23-19(21-15-16-5-2-1-3-6-16)20-10-13-22-11-8-17(9-12-22)18-7-4-14-24-18/h1-7,14,17H,8-13,15H2,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSKGOBOSXRJQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)CCNC(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(naphthalen-1-yl)-1-[4-(thiophen-3-yl)piperidin-1-yl]ethan-1-one](/img/structure/B6503243.png)


![5-cyclopropyl-N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}-1,2-oxazole-3-carboxamide](/img/structure/B6503272.png)
![3-(2,5-dimethoxyphenyl)-1-methyl-N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B6503274.png)
![N'-[2-(methylsulfanyl)phenyl]-N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}ethanediamide](/img/structure/B6503294.png)
![N'-(3-chloro-4-fluorophenyl)-N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}ethanediamide](/img/structure/B6503301.png)
![2-(4-{[4-(thiophen-3-yl)piperidin-1-yl]sulfonyl}phenyl)-1lambda6,2-thiazinane-1,1-dione](/img/structure/B6503315.png)
![N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-4-propylbenzamide](/img/structure/B6503319.png)
![N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B6503321.png)
![methyl 2-{2-amino-5-methyl-7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetate](/img/structure/B6503324.png)
![(2Z)-2-[(3-fluorophenyl)methylidene]-6-hydroxy-7-[(pyrrolidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6503334.png)
![N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]-2,5-dimethylbenzamide](/img/structure/B6503337.png)